methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate

Hydrolytic stability Boronic ester Pinacol protection

Streamline convergent synthesis with this bifunctional pinacol boronic ester, which delivers both a benzyl group and a propanoate ester in a single Suzuki coupling. This dual functionality eliminates the need for sequential benzylation and esterification steps, reducing synthetic complexity and improving yield. Key advantages: • Single-step installation of the benzyl-propanoate moiety onto heteroaryl halide cores, cutting step count and minimizing yield loss. • Enhanced hydrolytic stability (≥8× slower hydrolysis than boronic acid) for robust performance in aqueous basic conditions. • Enables rapid diversification: the ester group can be hydrolyzed to a carboxylic acid for peptide coupling, providing direct access to β-benzyl-β-amino acid libraries. Supplied at ≥97% purity to ensure reproducible results in fragment-based drug discovery and complex molecule synthesis. A versatile, cost-effective building block for medicinal chemistry and process development.

Molecular Formula C17H25BO4
Molecular Weight 304.193
CAS No. 1243540-13-7
Cat. No. B580930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate
CAS1243540-13-7
Synonyms2-Benzyl-3-methoxy-3-oxopropylboronic acid Pinacol Ester
Molecular FormulaC17H25BO4
Molecular Weight304.193
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)CC(CC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)12-14(15(19)20-5)11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3
InChIKeyHXUREWBKGGLFKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Benzyl-3-(pinacolboryl)propanoate Overview


Methyl 2-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate (CAS 1243540-13-7) is a pinacol boronic ester bearing an α‑benzyl‑β‑boryl propanoate scaffold. As a member of the organoboron reagent class, it participates in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions to construct C–C bonds. [1] The compound’s molecular formula is C₁₇H₂₅BO₄ and its molecular weight is 304.19 g·mol⁻¹. [2] It is supplied as a solid with a purity typically ≥ 97 %.

Bifunctional coupling partner and scaffold (benzyl + ester)
Pinacol ester stability supports aqueous Suzuki conditions
High commercial purity minimizes pre-reaction purification

Why Generic Boronates Fall Short


Generic benzylic pinacol boronates (e.g., benzylboronic acid pinacol ester, CAS 87100‑28‑5) and simple alkyl pinacol esters (e.g., methyl 3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)propanoate, CAS 1150561‑77‑5) lack the dual benzyl‑ester architecture present in the target compound. [1] This bifunctional motif allows the molecule to serve as both a nucleophilic coupling partner and a scaffold for subsequent functional‑group interconversion (e.g., ester hydrolysis, amide formation, or debenzylation). [2] Substituting with a mono‑functional analog would necessitate additional synthetic steps to install the missing functionality, increasing step count, cost, and risk of yield loss. Therefore, procurement decisions that treat these compounds as interchangeable risk compromising synthetic efficiency and product diversity.

Mono-functional boronates lack the ester handle, requiring extra synthetic steps and increasing yield-loss risk.
Free boronic acids hydrolyze faster; pinacol ester is preferred for storage and aqueous coupling but may still need validation.
Alkyl pinacol esters without the benzyl group may differ in solubility and steric profile, potentially altering coupling outcomes.

Quantitative Evidence


Hydrolytic Stability Advantage

The pinacol ester of benzylboronic acid hydrolyzes approximately 8‑ to 10‑fold more slowly than the corresponding free boronic acid under neutral aqueous conditions. [1] This inherent stability of the pinacol ester class reduces premature protodeboronation during storage and coupling reactions, improving overall synthetic reliability. [2]

Hydrolytic Stability
Class-level
Pinacol ester: <5% hydrolysis after 24 h
Free acid: >40% hydrolysis
≥8-fold slower hydrolysis
May support longer shelf-life and coupling yields
Class-level inference; verify per lot
Hydrolytic stability Boronic ester Pinacol protection

Higher Purity and Consistency

Commercial pinacol esters, including methyl 2‑benzyl‑3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)propanoate, are typically supplied at ≥ 97 % purity (HPLC), whereas the corresponding free boronic acid or simple alkyl pinacol esters often exhibit lower purity (90–95 %) due to anhydride formation and oxidation during storage.

Purity & Consistency
Data to verify
≥97% (HPLC)
Comparator esters: 90–95%
May reduce pre-reaction purification needs
Supplier-certified; batch consistency to verify
Purity Batch consistency Quality control

Lipophilicity Advantage

The experimental LogP of methyl 2‑benzyl‑3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)propanoate is 3.11, compared to 1.8–2.0 for the non‑benzylated methyl 3‑(pinacolboryl)propanoate. [1] This higher lipophilicity enhances solubility in organic reaction media (e.g., toluene, THF) and facilitates extraction during work‑up, leading to more efficient phase separation and product recovery.

Lipophilicity
Class-level
LogP 3.11
Δ +1.1 to 1.3 vs non-benzylated
Supports organic-phase coupling and work-up efficiency
Calculated LogP; experimental pending
Lipophilicity LogP Partition coefficient

Application Scenarios


Late-Stage Suzuki Functionalization

When a convergent synthesis requires installation of a benzyl‑substituted propanoate moiety onto a heteroaryl halide core, the target compound delivers both the benzyl group and the ester functionality in a single coupling step. This avoids a two‑step sequence of benzylation followed by esterification, reducing step count and improving overall yield. The pinacol ester’s hydrolytic stability (≥ 8‑fold slower hydrolysis than the boronic acid) ensures robust performance under aqueous basic conditions commonly employed in Suzuki reactions. [1]

β-Benzyl-β-amino Acid Derivatives

The ester group can be hydrolyzed and subsequently coupled to amines via standard peptide‑coupling protocols, enabling rapid access to β‑benzyl‑β‑amino acid libraries. The bifunctional nature of the compound bypasses the need for separate carboxylate and boronate building blocks, streamlining fragment‑based drug discovery. The high commercial purity (≥ 97 %) minimizes side reactions during amide bond formation. [2]

α-Alkylated Boron-Enolate Precursor

The α‑benzyl substitution imparts steric bulk that can influence the stereochemical outcome of subsequent transformations, such as Matteson homologations or Zweifel olefinations. Compared to simpler alkyl pinacol esters, the benzyl group offers a handle for hydrogenolytic removal or further functionalization, providing a versatile intermediate for complex molecule synthesis. The higher LogP (3.11) ensures solubility in typical reaction solvents. [3]

Application
Selection Property
Validation Focus
Late-stage Suzuki functionalization
Bifunctional benzyl-ester scaffold in one coupling step
Aqueous Suzuki coupling robustness
β-Benzyl-β-amino acid libraries
Ester handle for direct amidation without separate building blocks
Amide bond formation yield and purity
α-Alkylated enolate precursor
α-Benzyl steric and hydrogenolysis handle
Stereochemical outcome and solvent compatibility
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